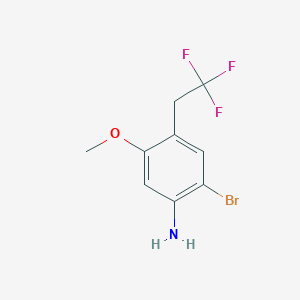
2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H9BrF3NO It is a derivative of aniline, where the aniline ring is substituted with bromine, methoxy, and trifluoroethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline typically involves the bromination of 5-methoxy-4-(2,2,2-trifluoroethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitro group (if present) can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines from nitro derivatives
Applications De Recherche Scientifique
2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-5-methoxybenzotrifluoride
- 2-Fluoro-5-(trifluoromethyl)aniline
- 2-Bromo-4-methylaniline
Uniqueness
2-Bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both methoxy and trifluoroethyl groups on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
1257832-57-7 |
|---|---|
Formule moléculaire |
C9H9BrF3NO |
Poids moléculaire |
284.07 g/mol |
Nom IUPAC |
2-bromo-5-methoxy-4-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H9BrF3NO/c1-15-8-3-7(14)6(10)2-5(8)4-9(11,12)13/h2-3H,4,14H2,1H3 |
Clé InChI |
IMFOOHXKXDFQHJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CC(F)(F)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


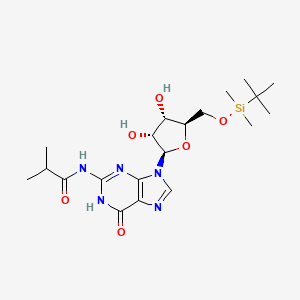
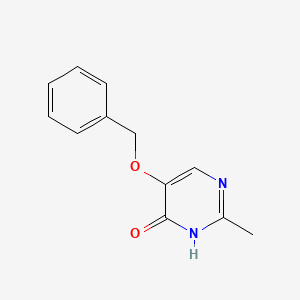
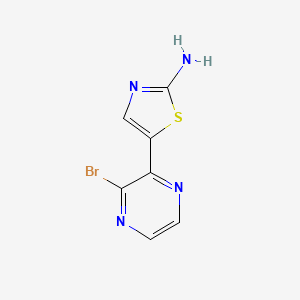
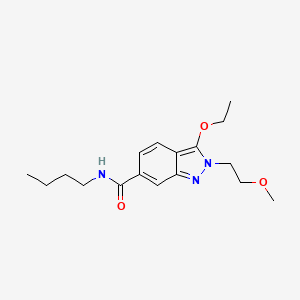

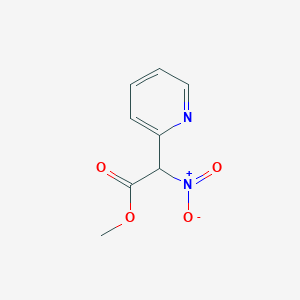
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-](/img/structure/B13094712.png)
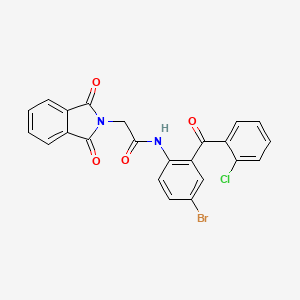
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
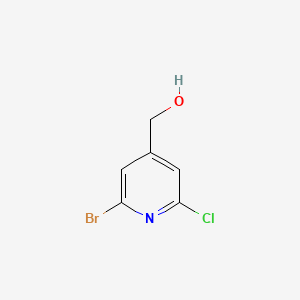
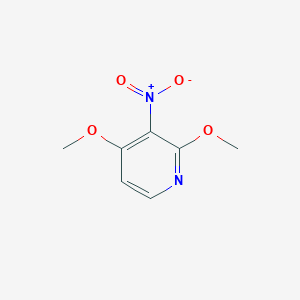
![1-((Tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13094770.png)
![endo-tert-Butyl 3-(3-carbamoylphenyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13094771.png)
